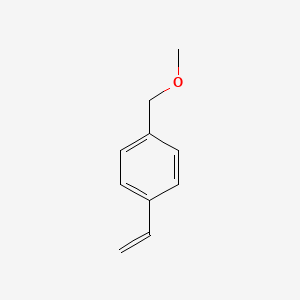

1-Ethenyl-4-(methoxymethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13051-65-5 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-ethenyl-4-(methoxymethyl)benzene |

InChI |

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |

InChI Key |

XVXKXOPCFWAOLN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethenyl 4 Methoxymethyl Benzene

Retrosynthetic Approaches and Strategic Disconnections

The molecular structure of 1-Ethenyl-4-(methoxymethyl)benzene allows for two primary retrosynthetic disconnections, which define the main strategies for its synthesis. These approaches involve either the late-stage formation of the ethenyl (vinyl) group or the installation of the methoxymethyl moiety onto a pre-existing styrene (B11656) framework.

Pathways Involving the Ethenyl Moiety Formation

This strategy focuses on creating the C=C double bond as a key final step. The most logical disconnection is at the ethenyl group, leading back to a 4-(methoxymethyl)phenyl derivative. This precursor can then be converted to the target molecule through various C-C bond-forming or elimination reactions.

Disconnection A: C(aryl)-C(vinyl) bond: This approach suggests a precursor such as a 4-(methoxymethyl)aryl halide (e.g., bromide or iodide). The vinyl group can then be introduced using palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura reaction.

Disconnection B: Elimination from an ethylbenzene (B125841) side chain: An alternative pathway involves the elimination of a leaving group from a 4-(methoxymethyl)ethylbenzene derivative. For instance, a precursor like 1-(1-bromoethyl)-4-(methoxymethyl)benzene could undergo dehydrobromination to form the desired ethenyl group.

Pathways Involving the Methoxymethyl Moiety Installation

This alternative retrosynthetic approach involves functionalizing a pre-formed vinylbenzene (styrene) core. The key disconnection is at the ether linkage of the methoxymethyl group.

Disconnection C: Benzyl-Oxygen bond: This is the most common and direct approach. It starts from a readily available 4-vinylbenzyl precursor, typically 4-vinylbenzyl alcohol or a 4-vinylbenzyl halide. The methoxy (B1213986) group is then installed via a nucleophilic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.combyjus.com This pathway benefits from the high reactivity of the benzylic position.

Precursor Chemistry and Starting Material Selection

The success of any synthetic strategy hinges on the efficient preparation of key intermediates. This section details the synthesis of the primary precursors identified in the retrosynthetic analysis.

Synthesis of Key Halogenated Benzene (B151609) Intermediates

Halogenated precursors are central to many synthetic routes, particularly those involving catalytic coupling or nucleophilic substitution.

4-Vinylbenzyl Chloride (4-VBC): This is a crucial intermediate for pathways where the methoxymethyl group is installed late in the synthesis. It can be prepared through several established methods:

Chlorination of 4-Vinylbenzyl Alcohol: A straightforward method involves the reaction of 4-vinylbenzyl alcohol with a chlorinating agent like thionyl chloride or phosphorus pentachloride. rsc.orgunivook.com

Chloromethylation of Styrene: While effective, this method can produce a mixture of isomers, with the para-isomer being the most commercially important. wikipedia.org

Gas-Phase Chlorination of p-Methylstyrene: This industrial method involves the reaction of p-methylstyrene with chlorine gas at high temperatures. ysu.edu

p-Chloromethyl-α-bromoethylbenzene: This di-halogenated compound can serve as a precursor in elimination-based pathways. One synthetic route involves the bromination of p-chloromethylstyrene. A specific example involves reacting p-chloromethyl-α-bromoethylbenzene with potassium hydroxide (B78521) to yield p-chloromethylstyrene, demonstrating the feasibility of elimination from such systems. vedantu.com

Preparation of Methoxymethylated Aromatic Precursors

For strategies that form the vinyl group in the final step, precursors containing the methoxymethyl moiety are required.

4-(Methoxymethyl)bromobenzene: This key intermediate can be synthesized from p-xylene (B151628). The process involves the radical bromination of p-xylene to yield 4-methylbenzyl bromide, followed by a Williamson ether synthesis with sodium methoxide (B1231860) to form 4-methyl(methoxymethyl)benzene. The final step is the electrophilic bromination of the aromatic ring, directed by the alkyl group to the position para to the methoxymethyl substituent. Another approach involves the reaction of 4-bromobenzyl alcohol with a methylating agent. A related synthesis involves treating 4-bromomethylbenzoic acid with methanolic potassium hydroxide to produce 4-methoxymethylbenzoic acid, showcasing a similar benzylic etherification. ysu.edu

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond of the ethenyl group, as outlined in retrosynthetic pathway 2.1.1.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 4-(methoxymethyl)bromobenzene with ethylene (B1197577) gas. The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orgyoutube.com The use of bulky phosphine (B1218219) ligands on the palladium catalyst can improve efficiency. organic-chemistry.org

Table 1: Representative Conditions for Heck Coupling Reactions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Ref |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727) | 120 | wikipedia.org |

| Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | Base | Various | Various | organic-chemistry.org |

| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd/C | Base | Various | Various | epa.gov |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org To form the target molecule, this could involve the reaction between 4-(methoxymethyl)phenylboronic acid and a vinyl halide, such as vinyl bromide. researchgate.net The reaction requires a base and proceeds via a similar Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination. libretexts.org Boronic acids are generally stable, and the byproducts are non-toxic, making this an attractive method. youtube.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Organohalide | Catalyst System | Base | Solvent | Temperature (°C) | Ref |

| Phenylboronic Acid | Aryl Bromides | PdCl₂(CH₃CN)₂ / Schiff Base Ligand | K₂CO₃ | Toluene/H₂O | 80 | google.com |

| Phenylboronic Acid | Vinyl Bromide | I₂ / PEG-400 | K₂CO₃ | PEG-400 | Air | researchgate.net |

| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(II)-complex / TBAB | KOH | Water | 100 | arkat-usa.org |

Suzuki-Miyaura Cross-Coupling for Aryl-Vinyl Linkages

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. libretexts.org In a potential synthesis of this compound, this reaction would typically involve the palladium-catalyzed cross-coupling of an arylboronic acid derivative with a vinyl partner. libretexts.orgnih.gov Specifically, 4-(methoxymethyl)phenylboronic acid can be reacted with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Aryl Partner | 4-(methoxymethyl)phenylboronic acid | Provides the substituted benzene ring |

| Vinyl Partner | Vinyl bromide or Potassium vinyltrifluoroborate | Provides the ethenyl group |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyses the C-C bond formation thieme-connect.de |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron compound libretexts.org |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and reagents |

Heck Coupling Strategies for Ethenyl Group Introduction

The Heck reaction provides a direct method for the vinylation of aryl halides. wikipedia.org To synthesize this compound, an aryl halide like 1-iodo-4-(methoxymethyl)benzene (B1626794) or 1-bromo-4-(methoxymethyl)benzene (B72038) would be coupled with ethene gas under pressure. researchgate.net This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed as a byproduct. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving the oxidative addition of the aryl halide, coordination and insertion of the alkene, and subsequent β-hydride elimination to form the vinylated product. wikipedia.org

Table 2: Typical Parameters for Heck Coupling with Ethene

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 1-Iodo-4-(methoxymethyl)benzene | Aryl source for the coupling |

| Alkene | Ethene (pressurized) | Source of the vinyl group researchgate.net |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling reaction organic-chemistry.org |

| Base | Triethylamine, K₂CO₃ | Neutralizes HX byproduct wikipedia.org |

| Solvent | DMF, NMP, Toluene | Reaction medium |

Sonogashira Coupling for Ethynyl (B1212043) Precursors and Subsequent Reduction

A two-step approach via an ethynyl intermediate is a versatile strategy. The first step involves the Sonogashira coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org For this synthesis, 1-bromo-4-(methoxymethyl)benzene could be coupled with a protected alkyne such as trimethylsilylacetylene, using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org Following deprotection of the silyl (B83357) group, the resulting 1-ethynyl-4-(methoxymethyl)benzene (B2771026) undergoes selective reduction of the triple bond to a double bond. This is commonly achieved through catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) to prevent over-reduction to an ethyl group.

Table 3: Sonogashira Coupling and Reduction Sequence

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Sonogashira Coupling | 1-Bromo-4-(methoxymethyl)benzene, Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N wikipedia.orgorganic-chemistry.org | 1-(Methoxymethyl)-4-((trimethylsilyl)ethynyl)benzene |

| Deprotection | K₂CO₃/MeOH or TBAF | 1-Ethynyl-4-(methoxymethyl)benzene |

| Partial Reduction | H₂ (1 atm), Lindlar's Catalyst | This compound |

Other Transition Metal-Catalyzed Syntheses

Beyond the primary palladium-catalyzed methods, other transition metals can be employed. For example, nickel-catalyzed cross-coupling reactions, such as a Kumada-type coupling, could be utilized. nih.gov This would involve the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 4-(chloromethyl)anisole or 1-bromo-4-(methoxymethyl)benzene, catalyzed by a nickel-phosphine complex. These methods can be advantageous due to the lower cost of nickel compared to palladium. nih.gov

Directed Functionalization Reactions on Benzene and Styrene Scaffolds

An alternative synthetic philosophy involves the modification of pre-existing benzene or styrene structures to introduce the required functional groups.

Alkylation Reactions for Methoxymethyl Group Introduction

The methoxymethyl group can be introduced onto a styrene framework via alkylation. A highly effective method is the Williamson ether synthesis. This approach begins with 4-vinylbenzyl alcohol, which is deprotonated by a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), to yield this compound.

Table 4: Williamson Ether Synthesis for Methoxymethyl Group Introduction

| Reactant 1 | Reactant 2 | Reagent | Solvent |

|---|---|---|---|

| 4-Vinylbenzyl alcohol | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Anhydrous THF or DMF |

Nucleophilic Substitution Routes to Methoxymethylated Arenes

One of the most direct and widely used methods for synthesizing this compound relies on the high reactivity of the benzylic position of 4-vinylbenzyl chloride. ias.ac.inunivook.com The synthesis involves a simple nucleophilic substitution (Sɴ2) reaction where 4-vinylbenzyl chloride is treated with sodium methoxide. acs.org The methoxide ion acts as a potent nucleophile, displacing the chloride from the benzylic carbon to form the desired ether linkage. This reaction is typically carried out in an alcohol solvent like methanol at moderate temperatures.

Table 5: Nucleophilic Substitution for this compound Synthesis

| Substrate | Nucleophile | Solvent | Typical Conditions |

|---|---|---|---|

| 4-Vinylbenzyl chloride univook.com | Sodium methoxide (NaOMe) | Methanol (MeOH) | Room temperature to reflux |

Regioselective Functionalization Techniques

The regioselective introduction of the ethenyl group onto the 4-(methoxymethyl)benzene core is a key challenge in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving this transformation with high regioselectivity.

One of the most common and effective methods is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 1-bromo-4-(methoxymethyl)benzene with ethylene gas or a vinyl equivalent. The regioselectivity is generally high, with the vinyl group attaching to the carbon atom that was bonded to the halogen.

Another powerful technique is the Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide. hes-so.ch In the context of synthesizing this compound, this could involve the reaction of 4-(methoxymethyl)phenylboronic acid with a vinyl halide, such as vinyl bromide. researchgate.netnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

A related approach involves the Wittig reaction, starting from 4-(methoxymethyl)benzaldehyde (B1609720). This method, while not a direct functionalization of the benzene ring, offers excellent regioselectivity in the formation of the double bond at the desired position.

While direct C-H vinylation of 4-(methoxymethyl)benzene would be an ideal atom-economical approach, achieving high regioselectivity for the para-isomer remains a significant synthetic challenge and is an active area of research.

Optimization of Reaction Conditions and Parameters

The success of the aforementioned synthetic methodologies hinges on the careful optimization of various reaction parameters. These factors significantly influence the yield, purity, and stereochemical outcome of the final product.

Ligand Design and Catalyst Loading Effects

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for stabilizing the active catalytic species and modulating its reactivity and selectivity. For Heck and Suzuki reactions, phosphine-based ligands are commonly employed.

Catalyst loading is another crucial parameter. While higher catalyst loading can lead to faster reaction rates, it also increases costs and the potential for metal contamination in the final product. Research has shown that significant reductions in catalyst loading (down to mol% or even ppm levels) can be achieved with highly active catalyst systems, particularly those employing advanced ligands. researchgate.net For instance, studies on related Heck reactions have demonstrated that excellent catalytic activity can be achieved with catalyst loadings as low as 0.5 mmol%. researchgate.net

| Parameter | Effect on Reaction | Typical Range |

| Ligand Type | Influences catalyst stability, activity, and selectivity. Bulky, electron-rich ligands often improve yields. | Phosphines (e.g., PPh₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs) |

| Catalyst Loading | Affects reaction rate and cost. Lower loading is desirable for efficiency and purity. | 0.1 - 5 mol% |

Solvent Systems and Their Influence on Reaction Outcomes

The solvent plays a multifaceted role in the synthesis of this compound, influencing substrate solubility, catalyst stability, and reaction kinetics. The choice of solvent can significantly impact the yield and selectivity of the reaction.

For palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. hes-so.ch The polarity of the solvent can affect the rate of oxidative addition and the stability of the catalytic intermediates. In some cases, mixtures of solvents, such as THF/water, are employed, particularly in Suzuki-Miyaura couplings where the base is often inorganic and water-soluble. nih.gov

The purity of the solvent is also of paramount importance, as impurities can act as catalyst poisons, leading to a decrease in reaction efficiency. hes-so.ch

| Solvent | Polarity | Typical Use | Influence on Reaction |

| Dimethylformamide (DMF) | High | Heck, Suzuki | Good for dissolving a wide range of substrates and catalysts. |

| Tetrahydrofuran (THF) | Moderate | Suzuki, Heck | Often used in combination with water for Suzuki reactions. |

| Acetonitrile | High | Heck | Can promote efficient coupling but may require higher temperatures. |

| Toluene | Low | Heck | Less polar option, can be useful for specific catalyst systems. |

Temperature, Pressure, and Reaction Time Kinetics

The kinetics of the synthesis of this compound are strongly dependent on temperature, pressure (if gaseous reagents like ethylene are used), and reaction time.

Temperature: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and product. For many palladium-catalyzed couplings, temperatures in the range of 80-140 °C are typical. nih.gov

Pressure: When using ethylene gas in a Heck reaction, the pressure of the gas is directly related to its concentration in the reaction mixture. Higher pressures can lead to faster reaction rates but require specialized equipment.

Reaction Time: The reaction time must be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation. Studies on similar reactions have shown that reaction times can range from a few hours to over 24 hours, depending on the specific conditions. nih.gov

Stereochemical Control in Ethenyl Group Formation

In the context of this compound, the primary stereochemical consideration is the geometry of the double bond if a substituted vinyl partner is used in a cross-coupling reaction. The Heck reaction, for example, typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-elimination of the palladium hydride. This mechanism generally leads to the formation of the trans-isomer as the major product when using terminal alkenes. organic-chemistry.org

For the synthesis of the terminal alkene this compound itself, stereochemistry is not a factor at the double bond. However, if this compound were to be synthesized via a route involving the reduction of a corresponding alkyne, such as 1-ethynyl-4-(methoxymethyl)benzene, the choice of reduction conditions would be critical for stereoselectivity. For example, Lindlar's catalyst would favor the formation of the cis-alkene, while a dissolving metal reduction would yield the trans-alkene. In the case of forming the terminal alkene, these considerations are not directly applicable.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Ethenyl 4 Methoxymethyl Benzene

Mechanistic Pathways of Ethenyl Group Transformations

The ethenyl group is a versatile functional moiety that can undergo a variety of addition and polymerization reactions. The electronic nature of the para-methoxymethyl substituent, being an electron-donating group, influences the reactivity of the vinyl group, particularly in ionic polymerization processes.

Radical Polymerization Mechanisms

The radical polymerization of styrene (B11656) and its derivatives is a well-established process that proceeds via a chain mechanism involving initiation, propagation, and termination steps. For 1-ethenyl-4-(methoxymethyl)benzene, the polymerization would be initiated by a radical species (R•) generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the vinyl group, forming a resonance-stabilized benzylic radical.

The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. The stability of the benzylic radical intermediate is a key factor in the polymerization of styrenic monomers. The presence of substituents on the aromatic ring can influence the rate of polymerization. cmu.edu Electron-donating groups, such as the methoxymethyl group, can have a modest effect on the polymerization kinetics. cmu.edu

Termination of the growing polymer chains can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated polymer chain.

Table 1: Key Steps in the Radical Polymerization of this compound

| Step | Description | Generic Reaction |

| Initiation | Generation of a radical species and its addition to the monomer. | Initiator → 2R•R• + CH₂=CH-Ar-CH₂OCH₃ → R-CH₂-C•H-Ar-CH₂OCH₃ |

| Propagation | Addition of monomer units to the growing polymer chain. | Pn• + CH₂=CH-Ar-CH₂OCH₃ → Pn+1• |

| Termination | Cessation of chain growth. | Pn• + Pm• → Pn+m (Combination)Pn• + Pm• → Pn + Pm(-H) (Disproportionation) |

| Note: Pn• represents a polymer chain of length n with a radical end. |

Ionic Polymerization Mechanisms (Cationic, Anionic)

The electronic properties of the methoxymethyl group play a more significant role in ionic polymerization compared to radical polymerization.

Cationic Polymerization:

The para-methoxymethyl group is electron-donating, which can stabilize a carbocation at the benzylic position through resonance. This makes this compound a good candidate for cationic polymerization. The polymerization is typically initiated by a Lewis acid or a protic acid in the presence of a co-initiator. The initiator generates a carbocation which then adds to the monomer's vinyl group, creating a new, resonance-stabilized carbocation at the benzylic position. This cationic center then propagates by adding to further monomer units. The living nature of cationic polymerization of similar monomers like 4-methoxystyrene (B147599) has been demonstrated, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.orgyoutube.com

Anionic Polymerization:

Anionic polymerization of styrene derivatives is most effective with monomers bearing electron-withdrawing groups that can stabilize the propagating carbanion. youtube.com While the methoxymethyl group is electron-donating, making it less ideal for anionic polymerization than unsubstituted styrene, the reaction can still proceed, albeit likely at a slower rate. uni-bayreuth.de The polymerization is initiated by a strong nucleophile, such as an organolithium compound like n-butyllithium. youtube.comuni-bayreuth.de The initiator adds to the vinyl group, generating a carbanion that is stabilized by the adjacent phenyl ring. This carbanion then attacks another monomer molecule, propagating the polymer chain. The presence of ether functionalities in monomers can influence the polymerization process. uni-bayreuth.de

Cycloaddition Reactions of the Vinyl Moiety

The ethenyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. In these [4+2] cycloaddition reactions, the styrene derivative reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is influenced by its electronic properties. While electron-withdrawing groups on the dienophile generally accelerate the reaction, styrenes can still undergo Diels-Alder reactions, particularly at elevated temperatures or with reactive dienes. nih.govrsc.org

Furthermore, [2+2] cycloadditions of styrenes can occur under photochemical conditions to form cyclobutane (B1203170) derivatives. nih.gov These reactions often proceed through an excited state of the styrene monomer.

Hydrogenation and Reduction Pathways of the Olefin

The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. mdpi.com The reaction proceeds by the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. numberanalytics.com This method is generally effective for the hydrogenation of vinyl groups on aromatic compounds without reducing the aromatic ring itself under mild conditions. mdpi.comgoogle.com

Reactivity of the Methoxymethyl Group

The methoxymethyl group is a benzylic ether, and its reactivity is centered on the carbon atom attached to both the benzene (B151609) ring and the methoxy (B1213986) group.

Nucleophilic Attack and Substitution Reactions

The benzylic carbon of the methoxymethyl group is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is enhanced by the stability of the potential benzylic carbocation intermediate that can be formed upon cleavage of the C-O bond. youtube.comkhanacademy.org The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. khanacademy.org

In the presence of a strong acid, the ether oxygen can be protonated, making the methoxy group a better leaving group (methanol). A nucleophile can then attack the benzylic carbon. Alternatively, cleavage of benzyl (B1604629) ethers can be achieved using Lewis acids or under oxidative conditions. organic-chemistry.orgorganic-chemistry.org For instance, treatment with a strong acid and a nucleophile can lead to the cleavage of the ether and the formation of a new bond at the benzylic position.

Cleavage and Deprotection Mechanisms

The methoxymethyl (MOM) ether functionality in this compound serves as a protective group for the corresponding benzyl alcohol. The cleavage of this group, a critical step in synthetic sequences, can be achieved under various conditions, primarily acidic.

The general mechanism for the acid-catalyzed deprotection of MOM ethers involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol (B129727). Subsequent reaction with water yields the deprotected alcohol and formaldehyde.

Several reagents have been developed for the efficient and selective deprotection of MOM ethers. These methods often aim to be mild and compatible with other functional groups that might be present in a complex molecule.

A variety of methods for the deprotection of MOM ethers have been reported, highlighting the versatility of this protecting group. researchgate.netwikipedia.org For instance, methoxymethyl ethers can be readily cleaved using pyridinium (B92312) p-toluenesulfonate (PPTS) in solvents like 2-butanone (B6335102) or t-butyl alcohol. tandfonline.com Another efficient method employs a catalytic amount of bismuth triflate in an aqueous tetrahydrofuran (B95107) medium, which allows for deprotection at room temperature with high yields. oup.com This method is noted for its chemoselectivity, leaving other protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl, and allyl ethers intact. oup.com

Furthermore, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been utilized as a heterogeneous catalyst for the deprotection of phenolic MOM ethers in dichloromethane (B109758). organic-chemistry.org This approach is advantageous due to its operational simplicity and the use of a non-toxic, inexpensive catalyst. organic-chemistry.org Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) have also been shown to rapidly and selectively cleave MOM ethers from a range of alcohols, including primary, secondary, and tertiary ones. researchgate.net

The following table summarizes some of the reported methods for the cleavage of MOM ethers, which are applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature | Notable Features | Reference(s) |

| Bismuth triflate (Bi(OTf)₃) | THF/H₂O | Room Temperature | High yields, chemoselective | oup.com |

| Pyridinium p-toluenesulfonate (PPTS) | 2-Butanone or t-Butyl Alcohol | Not specified | Effective for allylic, benzylic, and aliphatic alcohols | tandfonline.com |

| Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) | Dichloromethane | Room Temperature | Heterogeneous, non-toxic catalyst | organic-chemistry.org |

| Zinc bromide (ZnBr₂)/n-Propanethiol (n-PrSH) | Not specified | Not specified | Rapid and selective deprotection | researchgate.net |

| Trialkylsilyl triflate/2,2'-bipyridyl | Not specified | 0-80 °C | Different pathways for aromatic vs. aliphatic MOM ethers | acs.org |

Oxidation Pathways of the Ether Functionality

The methoxymethyl ether in this compound is a type of benzyl ether, and as such, its benzylic carbon is susceptible to oxidation. This oxidation can lead to the formation of either the corresponding aromatic aldehyde or a methyl ester, depending on the reaction conditions and the oxidant used.

One common reagent for the oxidation of benzyl ethers is N-bromosuccinimide (NBS). The reaction pathway can be controlled to selectively produce either the aldehyde or the methyl ester. nih.gov By using one equivalent of NBS, monobromination of the benzylic carbon occurs, followed by the elimination of methyl bromide to yield the aromatic aldehyde. nih.gov If two equivalents of NBS are used, dibromination occurs, and subsequent hydrolysis affords the aromatic methyl ester. nih.gov

Another powerful oxidant for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.com The oxidation of benzyl ethers with DDQ is thought to proceed via a rate-determining hydride abstraction from the benzylic carbon, forming a stabilized carbocation. cdnsciencepub.com For primary benzyl ethers, this can lead to the corresponding aldehyde, and with excess DDQ, further oxidation to the ester can occur. cdnsciencepub.com

The table below outlines some oxidation methods applicable to the methoxymethyl group of this compound.

| Oxidant | Product(s) | Key Aspects | Reference(s) |

| N-Bromosuccinimide (NBS) (1 equiv.) | Aromatic aldehyde | Monobromination followed by elimination | nih.gov |

| N-Bromosuccinimide (NBS) (2 equiv.) | Aromatic methyl ester | Dibromination followed by hydrolysis | nih.gov |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Aldehyde, Ester | Hydride abstraction mechanism | cdnsciencepub.com |

| Cu₂O/C₃N₄ with TBHP & O₂ | Benzoate ester | Mild conditions, reduced amount of TBHP | rsc.org |

| Hypervalent iodine reagents (e.g., mIBX) | Benzoate ester or benzaldehyde | Can involve single electron transfer steps | siu.edu |

Role as a Protecting Group in Complex Syntheses

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols in multistep organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org Its popularity stems from its ease of introduction and its stability under a range of reaction conditions, particularly basic and nucleophilic environments. oup.comthieme-connect.de

In the context of a complex synthesis, the 4-vinylbenzyl alcohol precursor to this compound could be protected as its MOM ether to prevent its participation in subsequent reactions. For example, if a reaction targeting a different part of the molecule required a strong base or a nucleophile, the MOM ether would remain intact, preserving the hydroxyl functionality for later use.

The concept of orthogonal protecting group strategies is crucial here. organic-chemistry.org A synthetic chemist might choose the MOM group specifically because its deprotection conditions (typically acidic) are different from those of other protecting groups present in the molecule. For instance, a molecule might contain both a MOM ether and a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS ether can be cleaved with fluoride (B91410) ions, leaving the MOM ether untouched, while the MOM ether can be cleaved with acid, leaving the TBDMS ether in place. This allows for the selective unmasking and reaction of different alcohol functionalities within the same molecule.

The stability of the MOM group under various conditions is a key factor in its utility.

| Reaction Condition Type | Stability of MOM Ethers |

| Basic | Stable to strong bases like LDA and t-BuOK organic-chemistry.org |

| Nucleophilic | Stable to organolithiums, Grignard reagents, and enolates organic-chemistry.org |

| Reductive | Stable to catalytic hydrogenation and many hydride reagents like LiAlH₄ and NaBH₄ organic-chemistry.org |

| Oxidative | Generally stable to many oxidants, though the benzylic position can be targeted as discussed in 3.2.3. |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the ethenyl (vinyl) group and the methoxymethyl group.

Electrophilic Aromatic Substitution Patterns

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich pi system of the benzene ring. lumenlearning.com The substituents already present on the ring influence both the rate of the reaction and the position of the incoming electrophile. lumenlearning.com Activating groups increase the reaction rate and typically direct the incoming electrophile to the ortho and para positions, while deactivating groups decrease the rate and often direct to the meta position. lumenlearning.com

For this compound, both the ethenyl and methoxymethyl groups are ortho, para-directing. Since they are para to each other, the positions ortho to the ethenyl group are also meta to the methoxymethyl group, and vice versa. The directing effects of both groups will therefore influence the regioselectivity of the substitution.

Influence of Ethenyl and Methoxymethyl Groups on Aromatic Reactivity

The ethenyl (vinyl) group is considered to be an activating group, meaning it makes the benzene ring more reactive towards electrophilic attack than benzene itself. quora.com This activation is due to the ability of the vinyl group's pi bond to donate electron density to the benzene ring through resonance. quora.com This resonance stabilization is most effective for the carbocation intermediates formed during ortho and para attack, hence the ortho, para-directing effect. quora.com Theoretical studies have confirmed that the vinyl group can stabilize both positively and negatively charged transition states. researchgate.net

The methoxymethyl group (-CH₂OCH₃) is also an activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, the lone pairs on the oxygen can be delocalized into the benzene ring via resonance, which is the dominant effect. This resonance donation of electron density increases the nucleophilicity of the aromatic ring, thereby activating it towards EAS and directing incoming electrophiles to the ortho and para positions.

Since both substituents are activating and ortho, para-directing, this compound is expected to be significantly more reactive towards electrophilic aromatic substitution than benzene. The substitution will occur at the positions ortho to either the ethenyl or the methoxymethyl group. The precise ratio of isomers formed would depend on the specific electrophile and reaction conditions, as well as the relative activating strengths and steric hindrance of the two groups.

Computational and Theoretical Studies of Reaction Mechanisms

Theoretical investigations into the substituent effects of the vinyl group have shown its ability to stabilize charged intermediates in aromatic substitution reactions. researchgate.net Similarly, computational studies on methoxy-substituted aromatic compounds have been used to understand the interplay of inductive and resonance effects on their enthalpies of formation and reactivity. researchgate.net

Quantum-chemical methods can be employed to calculate various properties that correlate with reactivity, such as:

Electron density distribution: This can identify the most nucleophilic sites on the aromatic ring, predicting the likely positions of electrophilic attack.

Energies of reaction intermediates: By calculating the relative energies of the sigma complexes formed during ortho, meta, and para attack, the directing effects of the substituents can be quantified.

Molecular orbital energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is often correlated with the nucleophilicity of a molecule. A higher HOMO energy suggests greater reactivity towards electrophiles.

Studies on the electronic and optical properties of other substituted aromatic systems demonstrate that the addition of electron-donating groups significantly influences these characteristics. herts.ac.uk For this compound, theoretical calculations would likely confirm the activating nature of both substituents and predict a high degree of reactivity at the ortho positions, with the relative preference for substitution ortho to the vinyl versus the methoxymethyl group being a subtle outcome of the balance between their electronic and steric effects.

Quantum Chemical Calculations for Transition States and Intermediates

There is no specific information available in the reviewed scientific literature regarding quantum chemical calculations performed on the transition states and intermediates involved in reactions of this compound.

Quantum chemical calculations are powerful tools for understanding reaction mechanisms by modeling the structures and energies of transient species like transition states and intermediates. acs.orgucsb.eduresearchgate.net Such calculations, often employing methods like Density Functional Theory (DFT), would be necessary to determine the precise geometries and electronic structures of these species in reactions involving this compound. researchgate.netacs.org For example, in a hypothetical electrophilic addition reaction to the vinyl group, calculations could elucidate the structure of the resulting carbocation intermediate. In the absence of such studies, no data tables or detailed findings can be presented.

Energy Profiles and Reaction Dynamics

Specific energy profiles and reaction dynamics for reactions involving this compound have not been reported in the available literature.

An energy profile diagram graphically represents the energy changes that occur during a chemical reaction, mapping the energy of reactants, intermediates, transition states, and products as a function of the reaction coordinate. chemguide.co.ukcatalysis.blog These profiles are crucial for determining activation energies, which govern the rate of a reaction, and for understanding the feasibility of a proposed mechanism. wikipedia.orgyoutube.com The study of reaction dynamics would provide insight into the trajectory of the reacting molecules. While general principles of energy profiles for catalytic and non-catalytic reactions are well-established, their specific application to this compound requires dedicated computational or experimental studies that are not currently available. researchgate.netresearchgate.net

Solvent Effects and Catalytic Cycle Analysis

There is a lack of specific research on the solvent effects and catalytic cycle analysis for reactions of this compound.

Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgyoutube.comyoutube.com For instance, polar solvents might be expected to stabilize charged intermediates in an electrophilic addition to the vinyl group of this compound. Studies on the free radical polymerization of styrene have shown that solvent properties can affect the rate coefficients for termination and propagation. rsc.org

Similarly, a detailed analysis of any catalytic cycle involving this compound would require identifying the active catalytic species, all intermediates in the cycle, and the transition states connecting them. acs.orgmdpi.com This would allow for the determination of the turnover-limiting step and optimization of reaction conditions. Without experimental or computational studies focused on this compound, a scientifically rigorous analysis of solvent effects and catalytic cycles is not possible.

Polymerization Studies of 1 Ethenyl 4 Methoxymethyl Benzene

Polymerization Methods and Initiator Systems

The polymerization of 1-ethenyl-4-(methoxymethyl)benzene can be achieved through several distinct mechanisms, each employing specific initiator systems to generate the active species that propagate the polymer chain.

Free radical polymerization is a common method for polymerizing vinyl monomers. While specific studies on this compound are not extensively documented, the polymerization behavior can be inferred from studies on structurally similar monomers like 4-methoxystyrene (B147599). For these types of monomers, free radical polymerization is typically initiated by thermal or photochemical decomposition of radical initiators.

Commonly used initiators include azo compounds, such as 2,2'-azoisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator and reaction conditions (temperature, solvent) can influence the polymerization rate and the molecular weight of the resulting polymer. For instance, in the free radical polymerization of 4-methoxystyrene initiated by AIBN at 60°C, the order of reaction with respect to the initiator concentration was found to be 0.48, which is slightly lower than the theoretical 0.5, suggesting some degree of primary radical termination. polymersource.ca The rate of initiation for 4-methoxystyrene is observed to be greater than that for styrene (B11656) itself. polymersource.ca

A variety of solvents can be used for the free radical polymerization of styrene derivatives, including toluene, benzene (B151609), and bulk polymerization (no solvent). youtube.com The polymerization can also be carried out under various conditions, such as in solution, suspension, or emulsion, to control the reaction and the properties of the final polymer. researchgate.net

Anionic polymerization offers a pathway to synthesize polymers with well-defined structures, narrow molecular weight distributions, and controlled molecular weights. This method is particularly suitable for monomers with electron-withdrawing groups, but can also be applied to styrene derivatives. For 4-methoxystyrene, a close analog to this compound, living anionic polymerization has been successfully achieved. polymersource.capolymersource.ca

The initiation of anionic polymerization of styrenic monomers is typically carried out using organometallic compounds, most commonly organolithium reagents like sec-butyllithium (B1581126) or n-butyllithium. youtube.com The polymerization is usually conducted in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78°C) to minimize side reactions and ensure the stability of the propagating carbanionic species. polymersource.cayoutube.com The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. For example, poly(styrene-b-4-methoxystyrene) has been synthesized using this method. polymersource.ca

The table below summarizes typical conditions for the anionic polymerization of 4-methoxystyrene.

| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| sec-Butyllithium | THF | -78 | Poly(4-methoxystyrene) | polymersource.ca |

| R-Li / LiCl | THF | -78 | Poly(styrene-b-4-methoxystyrene) | polymersource.ca |

The electron-donating nature of the methoxymethyl group in this compound makes it a suitable candidate for cationic polymerization. The substituent stabilizes the carbocationic propagating species, facilitating the polymerization process. Studies on the closely related 4-methoxystyrene have demonstrated the feasibility of controlled cationic polymerization. researchgate.netcmu.edu

A variety of initiating systems can be employed for the cationic polymerization of such monomers. These often consist of a proton source or a carbocation precursor in combination with a Lewis acid. For example, the polymerization of p-methoxystyrene (pMOS) has been initiated by the pMOS-HCl adduct in conjunction with a Lewis acid like Yb(OTf)₃. researchgate.netcmu.edu Another effective system involves the use of 1-(4-methoxyphenyl)ethanol (B1200191) as an initiator with tris(pentafluorophenyl)borane (B72294) as a coinitiator. researchgate.net These systems can lead to controlled polymerization, yielding polymers with predictable molecular weights and relatively narrow molecular weight distributions. researchgate.netcmu.edu

The polymerization is typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or in mixed solvent systems at temperatures ranging from room temperature down to -25°C. researchgate.netmdpi.com The use of a proton scavenger, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), is often necessary to suppress side reactions and achieve better control over the polymerization. mdpi.com

The following table presents initiator systems used in the cationic polymerization of p-methoxystyrene.

| Initiator System | Solvent | Temperature (°C) | Additive | Reference |

| pMOS-HCl adduct / Yb(OTf)₃ | Toluene | Room Temp. | DTBMP | researchgate.net |

| 1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃ | CH₃CN/CH₂Cl₂ | Room Temp. | Water | researchgate.net |

| p-MeStCl / SnCl₄ | [Bmim][NTf₂] | -25 | DTBP | mdpi.com |

To achieve even greater control over the polymer architecture, controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been applied to styrene derivatives.

ATRP utilizes a transition metal complex (e.g., copper or iron-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. wikipedia.org This allows for the synthesis of polymers with low polydispersity and the ability to create complex architectures like block copolymers. For styrenic monomers, typical ATRP systems involve an alkyl halide initiator (e.g., 1-phenylethyl bromide), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., bipyridine or PMDETA). nih.gov The polymerization is often conducted in solvents like diphenyl ether or anisole (B1667542) at elevated temperatures (e.g., 110°C). nih.gov While specific ATRP of this compound is not detailed in the provided results, the general principles are applicable.

RAFT polymerization is another powerful CLRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com The choice of CTA is crucial for achieving good control and is dependent on the monomer being polymerized. sigmaaldrich.com For styrene and its derivatives, dithiobenzoates and trithiocarbonates are commonly used CTAs. researchgate.net The polymerization is initiated by a conventional radical initiator like AIBN or can be thermally initiated. youtube.com RAFT allows for the synthesis of well-defined polymers and complex architectures. For example, RAFT has been used to synthesize block copolymers of styrene and other monomers in emulsion polymerization systems. cmu.edu

The table below provides examples of ATRP and RAFT systems used for styrene derivatives.

| Polymerization Method | Initiator | Catalyst/CTA | Ligand | Solvent | Temperature (°C) | Monomer | Reference |

| ATRP | 1-PEBr | CuBr | bipy | Diphenyl ether | 110 | Substituted Styrenes | nih.gov |

| AGET ATRP | EBiB | CuCl₂/Sn(EH)₂ | dNbpy | Toluene | 110 | Styrene | nih.gov |

| RAFT | AIBN | Dodecyl-based trithiocarbonates | - | - | 70 | Styrene | researchgate.net |

Kinetic and Mechanistic Investigations of Polymerization

Understanding the kinetics and mechanisms of polymerization is essential for controlling the process and tailoring the properties of the resulting polymer.

Kinetic studies of polymerization reactions involve determining the rates of initiation, propagation, and termination, as well as the corresponding rate constants. For the cationic polymerization of p-methoxystyrene, kinetic investigations have been carried out. For example, in the polymerization coinitiated by tris(pentafluorophenyl)borane, the rate of polymerization was found to be first-order with respect to the coinitiator concentration. researchgate.net

The following table summarizes some kinetic findings for the polymerization of styrene derivatives.

| Polymerization Type | Monomer | Initiating System | Key Kinetic Finding | Reference |

| Cationic | p-Methoxystyrene | 1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃ | Rate is first-order in B(C₆F₅)₃ concentration. | researchgate.net |

| Free Radical | 4-Methoxystyrene | AIBN | Rate of initiation is greater than for styrene. | polymersource.ca |

| Cationic | p-Methoxystyrene | pMOS-HCl adduct / Yb(OTf)₃ | Molecular weight increases linearly with conversion. | cmu.edu |

Role of the Methoxymethyl Group in Polymerization Control

The methoxymethyl group (–CH₂OCH₃) at the para-position of the styrene monomer plays a significant role in its polymerization behavior, particularly in cationic polymerization. This substituent exerts both electronic and potential coordinating effects that influence the reactivity of the vinyl group and the stability of the propagating species.

The ether oxygen in the methoxymethyl group is electron-donating, which increases the electron density of the vinyl group's double bond. This enhanced nucleophilicity makes the monomer particularly susceptible to cationic polymerization, as it can be readily attacked by a cationic initiator. libretexts.orglibretexts.orgwikipedia.org The resulting carbocation at the benzylic position is stabilized through resonance with the phenyl ring, a characteristic feature of styrene polymerization. The additional electron-donating nature of the methoxymethyl group further stabilizes this propagating cation, which can facilitate a more controlled or "living" polymerization process under specific conditions. nih.govlibretexts.orgchemrxiv.org

In living cationic polymerization systems, the methoxymethyl group can influence the equilibrium between active (cationic) and dormant species. libretexts.org Some controlled polymerization mechanisms, such as those mediated by a photocatalyst and a chain transfer agent (CTA), rely on a reversible activation/deactivation process. nih.gov The stability of the cationic species, enhanced by the methoxymethyl group, is crucial for maintaining this equilibrium and preventing irreversible termination, leading to polymers with predictable molecular weights and low polydispersity. nih.govchemrxiv.org

Chain Transfer and Termination Processes

In polymerization, chain transfer and termination are competing reactions that dictate the final molecular weight and structure of the polymer. wikipedia.org

Termination: Termination reactions irreversibly end the growth of a polymer chain. In cationic polymerization, this can occur through several mechanisms: mit.edu

Combination with a counterion: The propagating carbocation can combine with its counterion (or a fragment of it), neutralizing the charge and terminating the chain. uc.edumit.edu

Spontaneous termination: This involves the expulsion of the initiator-coinitiator complex, leaving a terminal double bond on the polymer chain. mit.edu

Reaction with impurities: Trace amounts of nucleophilic impurities, such as water, can react with the cationic center and terminate the chain. uc.edu

Living polymerization techniques are specifically designed to minimize these irreversible termination and transfer events, allowing polymer chains to grow until all the monomer is consumed. libretexts.org This is often achieved by establishing a dynamic equilibrium between the active propagating species and a dormant, protected species, which significantly reduces the concentration of reactive cations at any given time and thus lowers the probability of termination events. nih.govlibretexts.org

Copolymerization with Other Monomers

This compound can be copolymerized with a variety of other monomers to create materials with tailored properties. The resulting copolymers can have different architectures, including block, random, and graft structures.

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing poly(this compound) [P(MMS)] can be achieved using living polymerization techniques, which allow for the sequential addition of different monomers.

For instance, living anionic polymerization is a well-established method for creating block copolymers. polymersource.ca A typical synthesis involves polymerizing a first monomer, such as styrene, to create a living polystyrene block. Before termination, the second monomer, this compound, is introduced to the reaction, initiating the growth of the second block from the active end of the first. polymersource.ca This results in a well-defined diblock copolymer, such as poly(styrene)-b-poly(this compound).

Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are also highly effective for synthesizing block copolymers. nih.govcmu.edu A macroinitiator, which is a polymer chain with an active initiator site at its end, can be used to initiate the polymerization of a second monomer. ucsb.edu For example, a polystyrene macroinitiator can be used to polymerize MMS, or a P(MMS) macroinitiator could be used to initiate the polymerization of another monomer like methyl methacrylate (B99206) (MMA). nih.govnih.gov

| Copolymer Structure | Synthesis Method | Mₙ of First Block (kg/mol) | Mₙ of Second Block (kg/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| Poly(styrene)-b-poly(4-methoxystyrene) | Living Anionic Polymerization | 9.0 | 7.0 | 1.12 | polymersource.ca |

| Poly(4-(aminomethyl)styrene)-b-polystyrene* | ATRP | 2.16 | Variable | <1.30 | ucsb.edu |

*Synthesized via a protected monomer precursor and subsequent modification.

Preparation of Random and Graft Copolymers

Random Copolymers: In random copolymers, the monomer units are distributed randomly along the polymer chain. polymersource.ca They are typically synthesized by polymerizing a mixture of two or more monomers simultaneously. The final composition of the copolymer is influenced by the initial feed ratio of the monomers and their respective reactivity ratios. For example, this compound has been copolymerized with monomers like styrene or methyl methacrylate (MMA) via free radical polymerization or controlled radical techniques to produce random copolymers. nih.govpolymersource.ca The properties of these copolymers, such as the glass transition temperature, are intermediate between those of the respective homopolymers and depend on the copolymer composition. nsysu.edu.tw

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. kpi.ua There are three main strategies for synthesizing graft copolymers:

"Grafting-to": Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary reactive sites.

"Grafting-from": Initiating sites are created along a polymer backbone, from which the graft chains are then grown. cmu.educmu.edu

"Grafting-through" (Macromonomer method): A pre-synthesized polymer chain with a polymerizable end group (a macromonomer) is copolymerized with another monomer to form a backbone with polymeric side chains. kpi.ua

For P(MMS), the "grafting-from" approach is common. For example, a polystyrene backbone can be functionalized with initiating groups, which are then used to initiate the polymerization of MMS, resulting in a poly(styrene)-g-poly(this compound) copolymer. cmu.edu

Influence of Comonomer Structure on Polymer Properties

The choice of comonomer has a profound impact on the final properties of the resulting copolymer. Incorporating a comonomer like methyl methacrylate (MMA) with P(MMS) can alter properties such as thermal stability, solubility, and mechanical behavior. nih.gov

A key property that is significantly affected is the glass transition temperature (Tg) , which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nsysu.edu.twnih.gov For random copolymers, the Tg is typically an average of the Tg values of the constituent homopolymers, weighted by their composition. dtic.mil For example, polystyrene has a Tg of around 100°C, while poly(methyl methacrylate) has a Tg of about 105-120°C depending on its tacticity. nsysu.edu.tw The Tg of a poly(styrene-co-MMA) random copolymer will fall between these values. nih.gov Similarly, the Tg of a copolymer of MMS and another monomer will be influenced by the Tg of the comonomer's homopolymer and the specific interactions between the monomer units. Research has shown that increasing the content of a comonomer with a higher Tg will generally increase the Tg of the resulting copolymer. nih.gov

| Copolymer System | Comonomer Content | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Poly(styrene)-b-poly(4-methoxystyrene) | N/A (Block) | 99°C (PS block), 181°C (P4MeOS block) | polymersource.ca |

| Poly(vanillyl methacrylate)-co-poly(styrene) | 14 mol% PVM | 109°C | nih.gov |

| Poly(vanillyl methacrylate)-co-poly(styrene) | 45 mol% PVM | 128°C | nih.gov |

| Poly(methacrylamide)-co-poly(methyl methacrylate) | Pure PMMA | 100°C | nsysu.edu.tw |

| Poly(methacrylamide)-co-poly(methyl methacrylate) | Pure PMAAM | 251°C | nsysu.edu.tw |

Post-Polymerization Functionalization of Polymers Derived from this compound

A significant advantage of using this compound as a monomer is the potential for post-polymerization modification. The methoxymethyl (MOM) ether serves as a protecting group for a hydroxymethyl group. After polymerization, this MOM group can be cleaved under specific conditions to reveal a reactive primary alcohol (hydroxymethyl group, –CH₂OH) on the polymer backbone.

This transformation is typically achieved through acidic hydrolysis. rsc.org Reagents such as bismuth trichloride (B1173362) (BiCl₃) in the presence of water have been shown to be effective for the cleavage of MOM ethers, yielding the corresponding alcohol in good yields. rsc.org This deprotection reaction converts poly(this compound) into poly(1-ethenyl-4-(hydroxymethyl)benzene), also known as poly(4-vinylbenzyl alcohol).

The resulting polyol is a highly functional platform. The pendant hydroxyl groups can be used for a wide range of subsequent chemical reactions, including:

Esterification: Reaction with carboxylic acids or acyl chlorides to attach various functional side chains.

Etherification: Further reaction to form different ether linkages.

Initiator attachment: The hydroxyl groups can be converted into polymerization initiators (e.g., for ATRP or ring-opening polymerization), allowing the synthesis of complex architectures like graft or brush copolymers.

Surface grafting: The hydroxyl groups can be used to graft the polymer onto surfaces to modify their properties.

This two-step strategy—polymerization of the protected monomer followed by deprotection—is a powerful tool in polymer synthesis. It allows for the use of polymerization techniques (like living anionic polymerization) that are incompatible with the acidic protons of free hydroxyl groups, while still yielding a highly functional, hydrophilic polymer. rsc.org

Research on this compound Polymerization and Modification Remains Limited

An in-depth review of available scientific literature reveals a significant gap in research specifically focused on the polymerization of this compound and the subsequent chemical modifications of the resulting polymer. While extensive studies exist for structurally similar monomers, such as 4-methoxystyrene and 4-vinylbenzyl chloride, dedicated research on the polymerization characteristics and post-polymerization functionalization of poly(this compound) is not readily found in published materials.

This scarcity of specific data prevents a detailed analysis of the modification of its methoxymethyl side chains and chemical transformations on the poly(ethenylbenzene) backbone as requested. General principles of polymer chemistry suggest potential reaction pathways, but without specific experimental evidence for this particular polymer, any detailed discussion would be speculative.

Research on related polymers offers some insights into potential, analogous reactions. For instance, studies on poly(4-methoxystyrene) have explored living cationic polymerization, demonstrating controlled synthesis of polymers with well-defined structures. Similarly, extensive research on the functionalization of polystyrene and its derivatives provides a basis for how a polymer like poly(this compound) might be modified. However, the unique reactivity of the methoxymethyl group attached to the benzene ring in this specific monomer would necessitate dedicated investigation to determine actual reaction efficiencies, conditions, and the properties of the resulting modified polymers.

Without dedicated studies on this compound, a comprehensive and scientifically accurate article on its polymerization and subsequent modifications, complete with detailed research findings and data tables, cannot be constructed at this time. The scientific community has yet to publish research that would fulfill the specific requirements for an in-depth discussion on the modification of its side chains and polymer backbone.

Derivatization and Functionalization Strategies of 1 Ethenyl 4 Methoxymethyl Benzene

Selective Functionalization of the Ethenyl Moiety

The ethenyl group, being an electron-rich π-system conjugated with the benzene (B151609) ring, is the primary site for a variety of addition reactions. The electronic nature of the para-methoxymethyl substituent is expected to influence the reactivity and regioselectivity of these transformations.

Hydroboration-Oxidation and Hydrohalogenation

Hydroboration-Oxidation is a powerful method for the anti-Markovnikov hydration of alkenes. For 1-Ethenyl-4-(methoxymethyl)benzene, this reaction is anticipated to proceed with high regioselectivity, yielding the corresponding primary alcohol. The reaction involves the syn-addition of a borane (B79455) reagent across the double bond, with the boron atom attaching to the terminal carbon, followed by oxidation to replace the boron with a hydroxyl group. thieme-connect.dersc.orgmasterorganicchemistry.com

The expected product is 2-(4-(methoxymethyl)phenyl)ethan-1-ol. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) can enhance the anti-Markovnikov selectivity. masterorganicchemistry.com

Hydrohalogenation , the addition of hydrogen halides (HX) across the ethenyl double bond, is predicted to follow Markovnikov's rule. This is due to the formation of a stable benzylic carbocation intermediate, which is further stabilized by the para-methoxymethyl group. The halide will add to the carbon atom attached to the benzene ring.

The expected product from this reaction would be 1-(1-haloethyl)-4-(methoxymethyl)benzene.

Table 1: Predicted Hydroboration-Oxidation and Hydrohalogenation of this compound

| Reaction | Reagents | Expected Major Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | 2-(4-(methoxymethyl)phenyl)ethan-1-ol | Anti-Markovnikov |

| Hydrohalogenation | H-Cl or H-Br | 1-(1-chloroethyl)-4-(methoxymethyl)benzene or 1-(1-bromoethyl)-4-(methoxymethyl)benzene | Markovnikov |

Epoxidation and Dihydroxylation

Epoxidation of the ethenyl group would lead to the formation of an oxirane ring, a versatile intermediate for further functionalization. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The resulting epoxide, 2-(4-(methoxymethyl)phenyl)oxirane, can be opened under either acidic or basic conditions to yield a variety of 1,2-difunctionalized products.

Dihydroxylation can be performed to yield a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.

Table 2: Predicted Epoxidation and Dihydroxylation of this compound

| Reaction | Reagents | Expected Major Product | Stereochemistry |

| Epoxidation | m-CPBA | 2-(4-(methoxymethyl)phenyl)oxirane | N/A |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃ | (1,2-dihydroxyethyl)benzene | Syn |

| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | (1,2-dihydroxyethyl)benzene | Anti |

Cyclopropanation and Other Addition Reactions

Cyclopropanation involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. A common method is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This reaction is stereospecific, with syn-addition of the methylene (B1212753) group to the double bond. The expected product is 1-(methoxymethyl)-4-(1-cyclopropyl)benzene.

Other addition reactions, such as catalytic hydrogenation, would readily reduce the ethenyl group to an ethyl group using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), yielding 1-ethyl-4-(methoxymethyl)benzene.

Table 3: Predicted Cyclopropanation of this compound

| Reaction | Reagents | Expected Major Product |

| Cyclopropanation | CH₂I₂, Zn-Cu | 1-(methoxymethyl)-4-(1-cyclopropyl)benzene |

Selective Functionalization of the Methoxymethyl Moiety

The methoxymethyl group is a type of benzyl (B1604629) ether, which can be selectively cleaved or transformed while leaving the ethenyl group intact, provided the reaction conditions are chosen carefully.

Deprotection to Hydroxymethyl or Aldehyde Derivatives

Deprotection of the methoxymethyl ether to the corresponding hydroxymethyl derivative, (4-vinylphenyl)methanol (B94994), can be achieved under various conditions. organic-chemistry.org Strong acidic conditions that might affect the vinyl group should be avoided. Milder methods, such as using Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or boron trichloride (B1173362) (BCl₃) at low temperatures, would likely be effective.

Once the primary alcohol is obtained, oxidation can furnish the corresponding aldehyde, 4-vinylbenzaldehyde (B157712). researchgate.netmdpi.com Selective oxidation of a primary benzylic alcohol to an aldehyde can be accomplished using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or under Swern or Dess-Martin periodinane oxidation conditions. These mild conditions are not expected to react with the ethenyl group.

Table 4: Predicted Deprotection and Oxidation of the Methoxymethyl Moiety

| Target | Intermediate | Reagents |

| (4-vinylphenyl)methanol | N/A | TMSI or BCl₃ |

| 4-vinylbenzaldehyde | (4-vinylphenyl)methanol | PCC, MnO₂, or Dess-Martin Periodinane |

Conversion to Halomethyl, Aminomethyl, or Carboxyl Derivatives

The hydroxymethyl intermediate is a key precursor for further functionalization at the benzylic position.

Conversion to Halomethyl Derivatives : (4-vinylphenyl)methanol can be converted to 4-(chloromethyl)styrene or 4-(bromomethyl)styrene using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. These benzylic halides are highly reactive intermediates for nucleophilic substitution reactions.

Conversion to Aminomethyl Derivatives : The benzylic halide can be reacted with ammonia (B1221849) or primary/secondary amines to yield the corresponding aminomethyl derivatives. Alternatively, direct reductive amination of 4-vinylbenzaldehyde with an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) would also yield the desired aminomethyl product.

Conversion to Carboxyl Derivatives : The primary alcohol, (4-vinylphenyl)methanol, can be oxidized to the carboxylic acid, 4-vinylbenzoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid). However, these harsh conditions may also cleave the vinyl double bond. A two-step process involving oxidation of the aldehyde to the carboxylic acid using milder reagents like sodium chlorite (B76162) (NaClO₂) would be a more selective approach.

Table 5: Predicted Conversions of the Functionalized Methoxymethyl Moiety

| Starting Material | Reagents | Expected Product |

| (4-vinylphenyl)methanol | SOCl₂ or PBr₃ | 4-(chloromethyl)styrene or 4-(bromomethyl)styrene |

| 4-(chloromethyl)styrene | NH₃ | (4-vinylphenyl)methanamine |

| 4-vinylbenzaldehyde | R₂NH, NaBH₃CN | N,N-dialkyl-(4-vinylphenyl)methanamine |

| 4-vinylbenzaldehyde | NaClO₂, NaH₂PO₄ | 4-vinylbenzoic acid |

Ether Exchange Reactions

Ether exchange, or transetherification, represents a valuable method for modifying the alkoxy group of this compound. This transformation allows for the introduction of different alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule. Palladium-catalyzed transetherification has emerged as a powerful tool for this purpose. While direct studies on this compound are not extensively detailed in publicly available literature, the principles of this reaction can be applied.

The general approach involves the reaction of the starting ether with an excess of a new alcohol in the presence of a palladium catalyst. The equilibrium of the reaction is typically driven forward by using the alcohol as the solvent or by removing the displaced methanol (B129727).

Table 1: Representative Conditions for Palladium-Catalyzed Ether Exchange Reactions

| Entry | Catalyst | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1 | Pd(OAc)₂/dppf | R-OH | NaH | Toluene | 80-100 | Varies | Conceptual |

| 2 | [Pd(allyl)Cl]₂/ligand | R-OH | K₂CO₃ | Dioxane | 100 | Varies | Conceptual |

Strategies for Aromatic Ring Functionalization

Functionalization of the aromatic ring of this compound allows for the introduction of various substituents, leading to the synthesis of complex and valuable molecules. Key strategies include directed ortho-metalation and palladium-catalyzed direct arylation and alkylation.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.netwikipedia.org In the case of this compound, the methoxymethyl group can act as a directed metalation group (DMG). The oxygen atom of the ether coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), directing the deprotonation to the adjacent ortho position on the aromatic ring. researchgate.net This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent specifically at the position ortho to the methoxymethyl group. researchgate.netwikipedia.org

The choice of the organolithium reagent and reaction conditions, such as temperature and solvent, is crucial for the success of the reaction and to avoid potential side reactions, such as polymerization of the vinyl group.

Table 2: Examples of Directed Ortho-Metalation of Methoxy-Substituted Aromatics

| Entry | Substrate | Base | Electrophile (E+) | Product | Yield (%) | Ref. |

| 1 | Anisole (B1667542) | n-BuLi/TMEDA | (CH₃)₃SiCl | 2-Trimethylsilylanisole | 95 | Conceptual |

| 2 | 1,3-Dimethoxybenzene | n-BuLi | CO₂ | 2,4-Dimethoxybenzoic acid | 85 | Conceptual |

| 3 | 4-Methoxystyrene (B147599) | sec-BuLi/TMEDA | I₂ | 2-Iodo-4-methoxystyrene | Varies | Conceptual |

Note: This table provides examples of DoM on related methoxy-substituted aromatic compounds to illustrate the potential of this strategy for this compound, for which specific data is not widely published.

Palladium-Catalyzed Direct Arylation and Alkylation

Palladium-catalyzed direct C-H arylation and alkylation have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While the Mizoroki-Heck reaction, which involves the palladium-catalyzed arylation of the vinyl group, is a well-established transformation for styrene (B11656) derivatives, the direct C-H functionalization of the aromatic ring of this compound is a more advanced strategy. vanderbilt.eduresearchgate.netbath.ac.ukdntb.gov.uarsc.org

In direct arylation, a palladium catalyst, often in the presence of a ligand and a base, facilitates the coupling of the aromatic C-H bond with an aryl halide or triflate. rsc.org The directing effect of the methoxymethyl group can influence the regioselectivity of this transformation. Similarly, direct alkylation introduces an alkyl group onto the aromatic ring using an appropriate alkylating agent.

Table 3: General Conditions for Palladium-Catalyzed Direct C-H Arylation

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1 | Ar-Br | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | Varies | Conceptual |

| 2 | Ar-I | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Dioxane | 100 | Varies | Conceptual |

Synthesis of Multi-functionalized Derivatives for Specific Research Applications

The ability to selectively functionalize both the vinyl group and the aromatic ring of this compound allows for the synthesis of multi-functionalized derivatives with potential applications in various research fields, particularly in polymer chemistry and materials science. For instance, the vinyl group can be polymerized to form a polymer backbone, while the functional groups on the aromatic ring can be used for post-polymerization modifications, cross-linking, or to impart specific properties to the resulting material.

An example of creating a bifunctional monomer involves the initial functionalization of the aromatic ring followed by the utilization of the vinyl group in polymerization. For instance, a hydroxyl group could be introduced via a DoM reaction followed by reaction with an appropriate electrophile. This new functional handle could then be used for further derivatization either before or after polymerization of the vinyl group. Research in this area focuses on creating polymers with tailored properties such as altered solubility, thermal stability, or the ability to coordinate with metals. researchgate.net

Advanced Materials Science Applications Derived from 1 Ethenyl 4 Methoxymethyl Benzene in Research

Polymer-Based Materials Research

The presence of the vinyl group in 1-Ethenyl-4-(methoxymethyl)benzene allows it to undergo polymerization through various mechanisms, including free-radical and ionic polymerization, to form poly(this compound). psu.edu The resulting polymer's properties are influenced by the methoxymethyl group, which can affect its solubility, thermal stability, and reactivity.

High-Performance Polymers and Resins